molecular formula C19H14FN3O2 B11482924 Benzamide, 2-[(4-fluorobenzoyl)amino]-N-(2-pyridinyl)-

Benzamide, 2-[(4-fluorobenzoyl)amino]-N-(2-pyridinyl)-

Cat. No.: B11482924
M. Wt: 335.3 g/mol
InChI Key: VAGOHTIUZACDEB-UHFFFAOYSA-N
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Description

2-(4-FLUOROBENZAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzamido group and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-FLUOROBENZAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 4-fluorobenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the fluorobenzamido group, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(4-FLUOROBENZAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROBENZAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds with amino acid residues in proteins, while the pyridinyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-(4-CHLOROBENZAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-METHYLBENZAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 2-(4-FLUOROBENZAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for specific applications where these properties are desirable.

Properties

Molecular Formula

C19H14FN3O2

Molecular Weight

335.3 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H14FN3O2/c20-14-10-8-13(9-11-14)18(24)22-16-6-2-1-5-15(16)19(25)23-17-7-3-4-12-21-17/h1-12H,(H,22,24)(H,21,23,25)

InChI Key

VAGOHTIUZACDEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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